3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-9-5-4-8-13(14)18-21-16(23-22-18)10-17-20-15(11-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGSNMSIJJGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research . This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for diverse biological activities. The presence of both thiazole and oxadiazole moieties contributes to its pharmacological potential. Its chemical formula is , indicating a complex structure that supports multiple interactions with biological targets.
Antimicrobial Activity
Research has shown that oxadiazole derivatives possess notable antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Bacillus cereus | Marked activity observed |
| Pseudomonas aeruginosa | Significant inhibition |
| Mycobacterium bovis BCG | Strong inhibition (in both active and dormant states) |
A study demonstrated that derivatives containing the oxadiazole ring effectively inhibited Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Anticancer Activity
The anticancer efficacy of 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole has been highlighted in several studies. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| PC-3 (prostate cancer) | 0.67 | |
| HCT-116 (colon cancer) | 0.80 | |
| ACHN (renal cancer) | 0.87 | |
| MDA-MB-435 (melanoma) | 6.82 |
The compound's mechanism of action includes induction of apoptosis and inhibition of critical enzymes associated with cancer progression, such as EGFR and Src kinases .
Case Studies
- Antitumor Activity in MCF-7 Cells : In a study evaluating cytotoxicity against breast cancer cell lines (MCF-7), derivatives similar to the target compound showed IC50 values comparable to standard treatments like doxorubicin (IC50 = 1.20 µM) . This indicates potential for further development as an anticancer agent.
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to target proteins involved in cell proliferation pathways, supporting its role as a potent anticancer agent .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes:
- Inhibition of Enzymes : It selectively inhibits enzymes such as human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various biochemical pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Halogen-Substituted Oxadiazoles
- Structure : 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazole-oxadiazole hybrids.
- Key Differences :
- Halogen substituents (Cl vs. F) on the phenyl ring.
- Crystal Packing : Both are isostructural (triclinic, P̄1 symmetry) but show slight conformational adjustments due to halogen size differences .
- Synthesis : High yields via recrystallization in dimethylformamide (DMF), highlighting solvent-dependent crystallization behavior.
Table 1 : Halogen Impact on Properties
| Property | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Halogen Size | Larger (Cl) | Smaller (F) |
| Conformational Adjustments | Moderate | Minimal |
| Electronic Withdrawing | Moderate | Strong |
Oxadiazole-Thiazole Hybrids
Compound from :
- Structure : N-{[4-(4-phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.
- Comparison :
Chlorophenyl-Oxadiazole Derivatives
3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole () :
- Structure : Chloromethyl group at position 3 and 2-chlorophenyl at position 4.
- Key Differences :
Energetic Oxadiazole-Nitrotetrazole Hybrids ()
NTOM, NTOF, and NTOA :
- Structure : Oxadiazole linked to nitrotetrazole via a N-CH2-C bridge.
- Synthesis: Two-step reaction from 2-(5-nitro-2H-tetrazole-2-yl)acetonitrile, emphasizing nitration and cyclization steps .
Methoxy- and Bromophenyl-Substituted Analogs
4335-1005 () :
- Structure : 3-(4-Bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole.
- Comparison :
Heterocyclic Extensions (–19)
Q & A
Q. What are the optimized synthetic routes for 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole, and how are intermediates characterized?
The compound can be synthesized via cyclization of 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates. Key steps include:
- Intermediate synthesis : Reacting 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole with 4-phenyl-1,3-thiazole-2-carbaldehyde under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Characterization : Use IR to confirm functional groups (e.g., C-Cl stretch at 750–850 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., methylene protons at δ 4.5–5.0 ppm), and mass spectrometry for molecular ion validation .
Table 1 : Example Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 72 | >95% |
Q. How is the purity of the compound validated, and what analytical methods are recommended?
Purity is assessed via:
Q. What in vitro biological screening models are suitable for initial activity assessment?
Use cancer cell lines (e.g., T47D breast cancer) for apoptosis induction assays. Protocols include:
- MTT assay : 48–72h exposure, IC₅₀ calculation .
- Flow cytometry : Cell cycle analysis (G₁ arrest) and Annexin V staining for apoptosis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity across analogs?
SAR studies should focus on:
- Substituent effects : Replace the 3-(2-chlorophenyl) group with pyridyl or fluorophenyl moieties to modulate potency .
- Thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position to enhance apoptosis induction .
Table 2 : SAR Trends in Analog Activity (IC₅₀, μM)
| Substituent (R) | T47D (Breast Cancer) | HT-29 (Colorectal) |
|---|---|---|
| 2-Chlorophenyl | 0.85 | 1.2 |
| 4-Trifluoromethylphenyl | 0.62 | 0.95 |
Q. What computational strategies predict binding modes and target interactions?
- Molecular docking : Use AutoDock4 with flexible side chains (e.g., TIP47 receptor, grid size 60×60×60 Å, Lamarckian GA) .
- Electrostatic potential analysis : Multiwfn software to map electron localization (ELF) and charge distribution near the oxadiazole ring .
Q. How can in vivo efficacy be evaluated, and what pharmacokinetic parameters should be prioritized?
- MX-1 xenograft models : Administer 10–50 mg/kg (oral or i.p.) for 21 days; measure tumor volume reduction and survival .
- ADME profiling : Plasma stability (t₁/₂ > 2h), LogP (2.5–3.5), and CYP450 inhibition assays to optimize bioavailability .
Q. What methods identify the molecular target of this compound?
- Photoaffinity labeling : Synthesize a biotinylated analog with a diazirine group for pull-down assays .
- Proteomics : LC-MS/MS analysis of pulled-down proteins to identify TIP47 (IGF II receptor binding protein) .
Methodological Challenges & Solutions
Q. How to address low yields in the final cyclization step?
- Optimize solvent polarity : Switch from DMF to THF for better intermediate solubility .
- Catalyst screening : Test DBU or Et₃N to accelerate cyclization (e.g., 0.5 mol% DBU increases yield from 55% to 78%) .
Q. What strategies validate the compound’s selectivity against off-target kinases?
- Kinase profiling panels : Test against 50+ kinases (e.g., Anaplastic Lymphoma Kinase, COX-2) at 1 μM .
- Molecular dynamics simulations : 100ns simulations to assess binding stability (RMSD < 2.0 Å) .
Data Interpretation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
